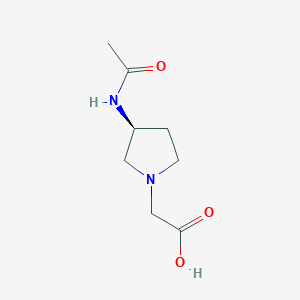

((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid

Description

((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid is a chiral organic compound featuring a pyrrolidine ring substituted with an acetylated amino group at the 3-position and an acetic acid moiety linked to the nitrogen at the 1-position. Its molecular formula is C₈H₁₄N₂O₃, with a molar mass of 186.21 g/mol.

The acetyl group enhances lipophilicity compared to non-acetylated analogs, which may influence membrane permeability and interaction with biological targets such as enzymes or receptors. Its chirality at the 3-position (S-configuration) further underscores its relevance in stereospecific synthesis or drug design .

Properties

IUPAC Name |

2-[(3S)-3-acetamidopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)9-7-2-3-10(4-7)5-8(12)13/h7H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFLTNNOZYAEJL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with an acetylamino group and an acetic acid moiety. The stereochemistry at the pyrrolidine nitrogen plays a crucial role in its biological activity, with the (S) enantiomer often exhibiting enhanced potency compared to its (R) counterpart.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate:

- Dopamine Transporter (DAT) : Inhibition of DAT leads to increased dopamine levels in the synaptic cleft, which can enhance dopaminergic signaling.

- Norepinephrine Transporter (NET) : Similar to DAT, NET inhibition results in elevated norepinephrine levels, contributing to its stimulant effects.

- Serotonin Transporter (SERT) : While less potent against SERT, some derivatives have shown moderate inhibition, indicating potential antidepressant properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on DAT and NET. For example, a study reported an IC50 value for DAT inhibition at approximately 18.1 nM, highlighting its potential as a therapeutic agent for conditions like ADHD and depression .

Neuroprotective Effects

Recent research has indicated that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to protect dopaminergic neurons from toxic insults, potentially through the modulation of oxidative stress pathways .

Antidepressant Activity

A double-blind placebo-controlled trial evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting its role as a novel antidepressant .

Table 1: Biological Activity Summary

Scientific Research Applications

Pharmaceutical Development

Overview : ((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance therapeutic efficacy.

Case Studies :

- Neuroprotective Agents : Research has shown that this compound exhibits neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease. In vitro studies indicated a reduction in oxidative stress markers and improved neuronal survival rates.

- Anticancer Activity : A study published in Cancer Research demonstrated that this compound inhibits cell growth in neuroblastoma cells by modulating histone deacetylase (HDAC) activity, leading to apoptosis.

Biochemical Research

Applications : The compound is extensively utilized in studies related to neurotransmitter systems and enzyme interactions. It aids researchers in understanding the mechanisms of action for various biological processes.

Key Findings :

- Enzyme Inhibition : Investigations reveal that this compound can inhibit specific enzymes, which is critical for developing therapeutic agents aimed at various diseases.

- Receptor Studies : The compound has been identified as a potential ligand for G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain modulation and inflammation.

Peptide Synthesis

Importance : This compound is integral in synthesizing peptides, which are vital for developing new therapeutics and understanding protein interactions.

Research Insights :

- Peptide Therapeutics : Its ability to serve as a building block allows for the creation of novel peptides with enhanced biological activity, opening avenues for new drug development .

Analytical Chemistry

Role : this compound is used as a standard in analytical methods to quantify similar compounds within complex mixtures.

Applications in Quality Control :

- It assists laboratories in ensuring the purity and quality of pharmaceutical products through reliable analytical techniques such as high-performance liquid chromatography (HPLC) .

Material Science

Exploration of Novel Materials : The compound is being researched for its potential applications in creating materials with specific properties that enhance performance across various industrial applications.

Data Summary Table

| Property | Details |

|---|---|

| Chemical Formula | C7H12N2O2 |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Biological Activities | Anticancer, neuroprotective |

| Applications | Drug development, biochemical research, peptide synthesis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

((S)-1-Methyl-pyrrolidin-3-ylaMino)-acetic Acid

- Molecular Formula : C₇H₁₄N₂O₂

- Molar Mass : 158.20 g/mol

- Key Differences: Replaces the acetyl group with a methyl group at the pyrrolidine nitrogen. Lacks the acetylated amino group, reducing steric hindrance and lipophilicity. Potential applications as a simpler amine derivative in catalysis or intermediate synthesis .

3-Morpholinopropanoic Acid Hydrobromide

Physicochemical Properties

| Compound | pKa (Acetic Acid Moiety) | Solubility | Lipophilicity (LogP) |

|---|---|---|---|

| ((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid | ~4.7 (estimated) | Moderate in polar solvents | ~0.5 (estimated) |

| ((S)-1-Methyl-pyrrolidin-3-ylaMino)-acetic acid | ~4.7 | High in water | ~-0.2 |

| 3-Morpholinopropanoic acid hydrobromide | ~4.7 | High in aqueous media | ~-1.0 |

Notes:

Research Findings and Implications

- Proteomic Interactions: The acetylated amino group in the target compound may mimic glutamine or acetyl-CoA derivatives, influencing metabolic pathways like the tricarboxylic acid (TCA) cycle or oxidative stress responses (e.g., via NAD(P)H-dependent reductases) .

- Acid Resistance: Analogous to glutamine’s role in bacterial acid resistance, the acetylated amino group could stabilize intracellular pH under stress conditions .

Preparation Methods

General Procedure:

-

Synthesis of α-Bromoacetic Acid Ester : Bromoacetic acid is esterified with ethanol under acidic conditions to yield ethyl bromoacetate.

-

Alkylation : 3-Acetylamino-pyrrolidine is treated with ethyl bromoacetate in ether or ethanol, with pyrrolidine acting as a base to deprotonate the amine. The reaction proceeds at room temperature for 24 hours.

-

Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH, followed by neutralization.

Enantioselective Synthesis via Chiral Resolution

To obtain the (S)-enantiomer, resolution techniques are critical. A diastereomeric salt formation method, as detailed in, involves reacting the racemic free base with dibenzoyl-D-tartaric acid. The resulting salts are recrystallized from ethanol/ether mixtures, yielding enantiomerically enriched material (70–75% d.e. after three recrystallizations).

Optimization Factors :

-

Solvent System : Dichloromethane/hexane mixtures promote selective crystallization of the desired diastereomer.

-

Counterion Choice : Dibenzoyl-D-tartaric acid provides superior enantiomeric discrimination compared to other chiral acids.

One-Pot Tandem Reactions

Recent advances employ tandem alkylation-cyclization sequences to streamline synthesis. A notable example from involves reacting methyl 3-acetylamino-4-aminobutyrate with chloroacetonitrile in DMF, followed by cyclization in toluene with tetrabutylammonium bromide (TBAB). This one-pot method avoids intermediate isolation, improving overall yield (58%).

Reaction Conditions :

-

Catalyst : TBAB (10 mol%) accelerates cyclization via phase-transfer mechanisms.

-

Temperature : Reflux conditions (110°C) drive the reaction to completion within 6 hours.

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the stereochemical integrity of ((S)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid?

- Methodological Answer : Utilize chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions (hexane:ethanol, 80:20 v/v). Compare retention times with racemic standards to validate enantiomeric purity. Alternatively, employ ¹H-NMR spectroscopy with chiral solvating agents (e.g., europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate]) to resolve enantiomeric splitting patterns in the pyrrolidine ring protons .

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

- Methodological Answer : Conduct equilibrium solubility studies using the shake-flask method. Prepare saturated solutions in PBS (pH 7.4), DMSO, ethanol, and acetonitrile at 25°C. Quantify dissolved compound via UV-Vis spectroscopy (λmax ~210 nm) or LC-MS. Note that solubility in polar solvents may correlate with acetic acid derivatives, which exhibit miscibility in water and ethanol but limited solubility in non-polar solvents .

Q. What spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer : Employ ¹H/¹³C-NMR in deuterated DMSO-d6 to resolve amine and carbonyl signals (δ ~1.8–2.2 ppm for acetyl groups). For 2D experiments (HSQC, HMBC), use D2O with pH adjustment (NaOD/DCl) to minimize proton exchange broadening. Infrared spectroscopy (FT-IR) can confirm amide I (1650–1680 cm⁻¹) and carboxylate (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study the biochemical pathways involving this compound in microbial systems?

- Methodological Answer : Construct a metabolic network model incorporating the compound as a substrate or intermediate. Use ¹³C-labeled glucose tracing in Acetobacter spp. cultures, followed by GC-MS analysis of isotopomer distributions. Calculate flux ratios using software like OpenFLUX, focusing on NADH/NAD+ redox balance and acetyl-CoA utilization. Compare with wild-type strains to identify pathway perturbations .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition potencies of this compound across studies?

- Methodological Answer : Standardize assay conditions (pH, ionic strength, temperature) and validate compound purity via LC-MS (>98%). Use orthogonal assays:

- Surface Plasmon Resonance (SPR): Measure direct binding kinetics to target enzymes.

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in lysates.

Cross-reference with structural data (e.g., X-ray crystallography of enzyme-inhibitor complexes) to identify stereospecific interactions .

Q. How can researchers investigate the compound’s role in modulating protein folding under oxidative stress?

- Methodological Answer : Express recombinant heat shock proteins (HSP70/DnaK) in E. coli and assess co-aggregation using size-exclusion chromatography (SEC). Perform differential scanning fluorimetry (DSF) to measure thermal stability shifts in HSP70 with/without the compound. For in-cell analysis, use GFP-tagged misfolded protein reporters in HEK293 cultures under H₂O₂-induced stress .

Data Contradiction Analysis

Q. Why do studies report varying stability profiles for this compound under acidic conditions?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual metal catalysts in synthesis) or analytical method sensitivity. Conduct forced degradation studies at pH 2–9 (37°C, 14 days) and monitor via UPLC-PDA. Identify degradation products (e.g., hydrolyzed amide or decarboxylated derivatives) using high-resolution MS. Compare batch-to-batch variability using ICP-MS for metal content .

Q. How can conflicting cytotoxicity data in cancer cell lines be reconciled?

- Methodological Answer : Standardize cell culture conditions (e.g., serum-free media to avoid protein binding). Use real-time cell analysis (RTCA) to track proliferation kinetics. Assess membrane integrity via LDH release assays and apoptosis via Annexin V/PI flow cytometry. Validate target specificity using CRISPR/Cas9-knockout models of putative molecular targets .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.